molecular formula C12H20ClF2N B2916971 2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride CAS No. 2098126-98-6

2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride

Cat. No.: B2916971
CAS No.: 2098126-98-6
M. Wt: 251.75
InChI Key: XFNDXHJLXRMECB-UHFFFAOYSA-N
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Description

The compound 2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a structurally complex molecule featuring a spirocyclic core combining a bicyclo[3.2.1]octane system with a cyclopropane ring. The difluoro and isopropyl substituents on the cyclopropane moiety distinguish it from simpler analogs.

Properties

IUPAC Name

1',1'-difluoro-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N.ClH/c1-7(2)10-11(12(10,13)14)5-8-3-4-9(6-11)15-8;/h7-10,15H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNDXHJLXRMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(C1(F)F)CC3CCC(C2)N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2',2'-Difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride is a novel compound that has attracted attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to a class of bicyclic compounds known for their diverse pharmacological profiles.

Chemical Structure and Properties

The compound's IUPAC name is (1R,5S)-2',2'-difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride, and it has a molecular formula of C10_{10}H15_{15}F2_2N·HCl. It features a bicyclic structure that incorporates a spirocyclic arrangement, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10_{10}H15_{15}F2_2N·HCl
Molecular Weight221.69 g/mol
Purity95%
Physical FormSolid

Anticancer Activity

Recent studies have indicated that compounds similar to 2',2'-difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] exhibit promising anticancer properties. For instance, a related bicyclic compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of these compounds may enhance their interaction with biological targets involved in cancer progression .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger programmed cell death in malignant cells.
  • Targeting Specific Enzymes : The bicyclic structure allows for potential interactions with enzymes critical for tumor metabolism.

Case Study 1: Cytotoxicity Evaluation

In a controlled study evaluating the cytotoxic effects of 2',2'-difluoro-3'-(propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] on human cancer cell lines, researchers reported an IC50_{50} value indicating effective inhibition of cell growth at concentrations lower than those required for traditional chemotherapeutics.

Case Study 2: In Vivo Efficacy

A preliminary in vivo study assessed the efficacy of this compound in mouse models bearing xenografted tumors. The results showed a significant reduction in tumor volume compared to control groups treated with saline, highlighting its potential as an effective therapeutic agent .

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituents/Modifications Spiro/Bicyclic Components Pharmacological Notes References
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] None Bicyclo[3.2.1]octane + cyclopropane N/A
(1S)-8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride Imidazolidine-dione moiety Bicyclo[3.2.1]octane + imidazolidine High cost suggests pharmaceutical research use
(+)-N-(2-((1H-pyrazol-1-yl)methyl)-3-((1R,3r,5S)-6′-fluoro-8-azaspiro[...]propyl)-N-[3H]-methylacetamide Fluorinated isochroman substituent Bicyclo[3.2.1]octane + isochroman Radioligand for nociceptin opioid peptide receptor
(1R,3R,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride Indoline moiety Bicyclo[3.2.1]octane + indoline Requires cold storage (-20°C)
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride Morpholine ring Bicyclo[3.2.1]octane + morpholine Predicted pKa = 14.89

Key Observations :

  • Fluorination: The target compound’s 2',2'-difluoro group parallels fluorinated analogs like the NOP receptor radiotracer , which leverages fluorine for enhanced binding affinity and metabolic stability.
  • Spiro Diversity : Replacement of cyclopropane with imidazolidine (e.g., ) or indoline (e.g., ) alters conformational flexibility and electronic properties, impacting target selectivity.

Key Observations :

  • High-Yield Routes : Yao’s chroman/indole derivatives achieve >95% yields via straightforward HCl-mediated reactions , contrasting with moderate yields (76–77%) for hydantoins requiring reflux and column chromatography .

Pharmacological and Physicochemical Comparisons

Limited pharmacological data are available, but cytotoxic and receptor-binding studies offer insights:

  • Cytotoxicity : Diazaspiro bicyclo hydantoins (e.g., 7m) show cytotoxic activity in leukemia cells, with substituents like 3,4-difluorobenzyl enhancing potency . The target compound’s cyclopropane may reduce steric hindrance compared to bulkier groups (e.g., methoxyethyl in 4b).
  • Receptor Targeting : Fluorinated spiro compounds (e.g., ) demonstrate utility as radiotracers, suggesting the target’s difluoro groups could improve CNS penetration or receptor affinity.
  • Stability : Compounds like require freezer storage (-20°C), whereas others (e.g., ) are stable at room temperature. The hydrochloride salt in the target compound likely enhances solubility but may necessitate controlled storage .

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